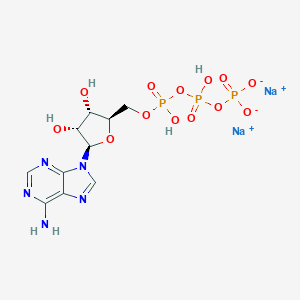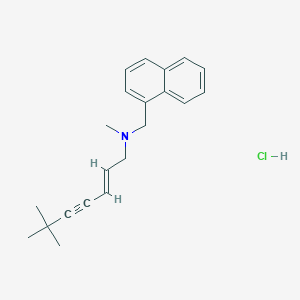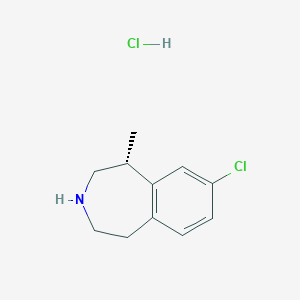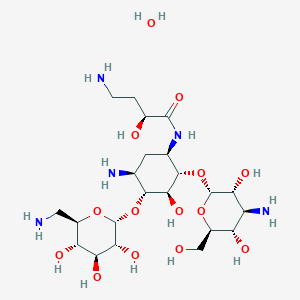
Ozagrelhydrochlorid
Übersicht
Beschreibung
Ozagrel hydrochloride is a selective thromboxane A2 synthase inhibitor. It is an imidazole derivative that inhibits the biosynthesis of thromboxane A2, a compound involved in platelet aggregation, bronchoconstriction, and vasoconstriction . This compound is used primarily for its antithrombotic properties and has been marketed in Japan since 1988 .
Wissenschaftliche Forschungsanwendungen
Ozagrel hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Ozagrel hydrochloride works by inhibiting thromboxane A2 synthase, thereby blocking the biosynthesis of thromboxane A2. This inhibition prevents platelet aggregation, bronchoconstriction, and vasoconstriction . The molecular targets include thromboxane A2 synthase and the pathways involved in thromboxane A2 biosynthesis .
Safety and Hazards
Ozagrel hydrochloride is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin, eyes, and clothing, and to avoid inhalation of dust or aerosol .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ozagrel hydrochloride interacts with enzymes and proteins involved in the cyclooxygenase (COX) pathway . It specifically inhibits TXA2 synthetase, an enzyme that plays a crucial role in the biosynthesis of TXA2 . TXA2 is a labile arachidonate metabolite that stimulates platelet function and contraction of smooth muscle . By inhibiting TXA2 synthetase, ozagrel hydrochloride blocks the overproduction of TXA2 without affecting prostacyclin (PGI2) synthesis .
Cellular Effects
Ozagrel hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . In addition, ozagrel hydrochloride has been found to alleviate liver injury induced by acetaminophen overdose in mice .
Molecular Mechanism
The molecular mechanism of ozagrel hydrochloride involves its binding to and inhibition of TXA2 synthetase . This inhibition blocks the biosynthesis of TXA2, a potent stimulator of platelet aggregation and smooth muscle contraction . Importantly, this inhibition does not affect the production of PGI2, a potent inhibitor of platelet aggregation and smooth muscle contraction .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of ozagrel hydrochloride are limited, it is known that the compound’s inhibition of TXA2 synthesis can block platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .
Dosage Effects in Animal Models
The effects of ozagrel hydrochloride have been studied in animal models, particularly in the context of its antiplatelet and vasodilatory effects . Specific studies detailing the effects of varying dosages of ozagrel hydrochloride in animal models are currently limited.
Metabolic Pathways
Ozagrel hydrochloride is involved in the cyclooxygenase (COX) pathway . It specifically inhibits the activity of TXA2 synthetase, thereby blocking the biosynthesis of TXA2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ozagrel hydrochloride typically involves a three-step sequence starting from commercially available p-tolualdehyde. The steps are as follows :
- p-Tolualdehyde is brominated with elemental bromine or N-bromosuccinimide (NBS) to afford 4-(bromomethyl)benzaldehyde.
Substitution: The bromomethyl group is substituted with imidazole in the presence of potassium carbonate to give 4-(1H-imidazol-1-ylmethyl)benzaldehyde.
Condensation: The final step involves the condensation of the imidazole derivative with malonic acid in toluene, followed by treatment with hydrochloric acid to yield ozagrel hydrochloride.
Industrial Production Methods
In industrial settings, ozagrel hydrochloride is produced using similar synthetic routes but optimized for cost efficiency and yield. The use of bromine or NBS for bromination, and potassium carbonate for substitution, ensures high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ozagrel hydrochloride undergoes several types of chemical reactions, including:
Photoisomerization: This reaction involves the isomerization of the E/Z-alkene structures under light irradiation, catalyzed by vitamin B2 or flavin adenine dinucleotide (FAD).
Substitution: The bromomethyl group in the intermediate stages of synthesis is substituted with imidazole.
Common Reagents and Conditions
Bromination: Elemental bromine or N-bromosuccinimide (NBS) in the presence of benzoyl peroxide.
Substitution: Imidazole in the presence of potassium carbonate.
Condensation: Malonic acid in toluene, followed by hydrochloric acid treatment.
Major Products
The major product formed from these reactions is ozagrel hydrochloride, with high purity and yield .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulindac: Another compound that undergoes photoisomerization under light irradiation.
Acetaminophen: Although not a thromboxane A2 synthase inhibitor, it is often compared in studies involving liver injury.
Uniqueness
Ozagrel hydrochloride is unique due to its high selectivity for thromboxane A2 synthase inhibition, making it an effective antithrombotic agent without affecting prostacyclin (PGI2) production . This selectivity distinguishes it from other compounds that may have broader or less specific targets.
Eigenschaften
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
| Record name | Ozagrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78712-43-3 | |
| Record name | Ozagrel hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozagrel hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozagrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZAGREL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?
A1: Ozagrel Hydrochloride functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, Ozagrel Hydrochloride effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.
Q2: How does Ozagrel Hydrochloride impact asthma treatment?
A2: While Ozagrel Hydrochloride is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, Ozagrel Hydrochloride may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown Ozagrel Hydrochloride's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].
Q3: Are there alternative synthetic routes for Ozagrel Hydrochloride production?
A3: Yes, researchers have explored different approaches to synthesizing Ozagrel Hydrochloride [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield Ozagrel Hydrochloride with improved overall yield [, ].
Q4: What analytical techniques are employed to quantify Ozagrel Hydrochloride?
A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining Ozagrel Hydrochloride concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like Ozagrel Hydrochloride tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].
Q5: What are the metabolites of Ozagrel Hydrochloride and how do they compare in terms of inhibiting drug metabolism?
A6: Two primary metabolites of Ozagrel Hydrochloride have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to Ozagrel Hydrochloride, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > Ozagrel Hydrochloride > M-1, suggesting that the reduction of Ozagrel Hydrochloride to M-2 enhances its inhibitory effect on drug metabolism [].
Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?
A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with Ozagrel Hydrochloride, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















